![molecular formula C20H33N3O B5533005 (3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole derivatives form a crucial class of compounds due to their diverse applications in medicinal chemistry and materials science. The compound "(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine" falls into this category with potential applications due to its unique structure.
Synthesis Analysis
Pyrrole and its derivatives are synthesized through various methods, involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions to afford the desired products with high stereoselectivity and yield. For instance, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the preparation of pyrrole derivatives using condensation reactions, which could be analogous to synthesizing the compound of interest (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using spectroscopic methods and quantum chemical calculations. Studies show that the formation of such compounds is exothermic and spontaneous at room temperature, indicating stability and feasibility in the synthesis of complex structures (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including interactions with aldehydes and imines, to form a wide range of heterocyclic compounds. These reactions are facilitated by the pyrrole's nucleophilic sites, leading to the formation of compounds with significant biological and chemical properties (Nair et al., 2004).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. For instance, polyimides derived from pyrrole-based dianhydride monomers exhibit good solubility, thermal stability, and mechanical properties, which are crucial for their application in materials science (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity, binding energy, and interaction energies, are explored through both experimental and theoretical approaches. These properties are pivotal in understanding the compound's behavior in chemical reactions and its potential applications (Singh et al., 2014).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is also toxic to aquatic life with long-lasting effects (Category 2) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
[4-(diethylamino)phenyl]-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-6-9-17-14-23(15-19(17)21(4)5)20(24)16-10-12-18(13-11-16)22(7-2)8-3/h10-13,17,19H,6-9,14-15H2,1-5H3/t17-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXKDPQGNIEAB-IEBWSBKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC=C(C=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=C(C=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

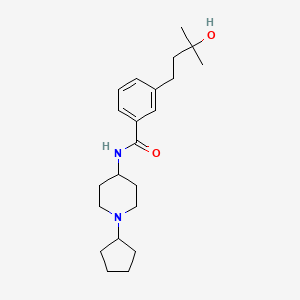
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)
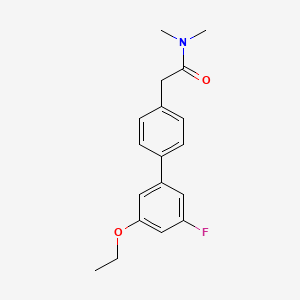
![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)
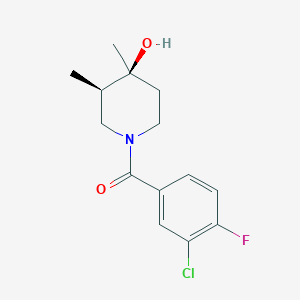
![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
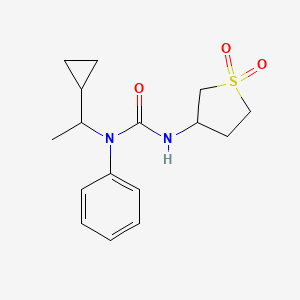
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)
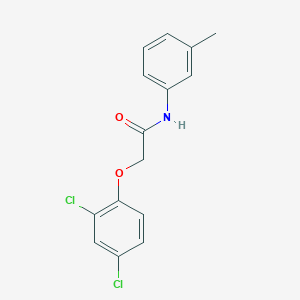
![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)
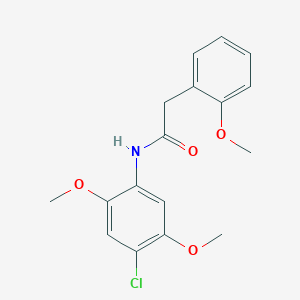
![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5533006.png)
![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)